molecular formula C9H6F3N5O2 B2945791 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-41-0

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2945791
CAS No.: 1396865-41-0
M. Wt: 273.175
InChI Key: JJFQLBVTHKGHCG-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a high-purity chemical compound designed for research and development applications. This molecule features a tetrazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and its ability to participate in hydrogen bonding, which facilitates target binding . The incorporation of a trifluoromethoxy phenyl substituent further enhances the compound's potential by improving lipid solubility and metabolic stability, making it a valuable intermediate for pharmacokinetic optimization. The primary research applications of this compound are anticipated to be within pharmaceutical and agrochemical discovery. Tetrazole derivatives are extensively investigated for their diverse biological activities, which can include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties . Researchers can utilize this compound as a key building block (synthon) in the synthesis of more complex molecules, particularly via click chemistry cycloaddition reactions, or as a core structural element for screening against novel biological targets . Its structure suggests potential as a bioisostere for carboxylic acids or other planar aromatic systems, allowing for the modulation of physicochemical properties in lead compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting. Specific data regarding melting point, solubility, and spectral information are available upon request.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N5O2/c10-9(11,12)19-6-3-1-5(2-4-6)17-15-8(7(13)18)14-16-17/h1-4H,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFQLBVTHKGHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl triflate, to introduce the trifluoromethoxy group . The tetrazole ring can be formed through cyclization reactions involving azide precursors under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

The applications of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide are varied, spanning medicinal chemistry and pharmacological research. This family of compounds, particularly those containing a tetrazole ring and a trifluoromethoxy group, exhibits a range of biological activities, making them interesting subjects for scientific investigation.

Potential Applications

  • Metabotropic Glutamate Receptor Modulation: N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a positive allosteric modulator (PAM) of mGlu4, influencing biochemical pathways such as cyclic AMP formation inhibition, calcium and potassium channel modulation, and mitogen-activated protein kinase pathway activation. Activation of mGlu4 has demonstrated efficacy in preclinical rodent models of Parkinson’s disease.
  • Antimicrobial Activity: Tetrazole derivatives have demonstrated antimicrobial properties, effectively inhibiting Gram-positive and Gram-negative bacteria at low microgram concentrations.
  • Neuroprotective Effects: Tetrazole derivatives may offer neuroprotective benefits by inhibiting neuroinflammation and oxidative stress pathways. Some derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in neuroinflammatory responses.
  • Enzyme Inhibition: These compounds may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Modifications to the phenyl rings can enhance AChE inhibitory activity, suggesting potential optimization for such effects.
  • Antiallergic Activity: Tetrazole derivatives can exhibit antiallergic properties. One study showed a tetrazole carboxamide derivative with significant antiallergic activity, with an ID50 value of 0.16 mg/kg when administered intravenously.
  • Anticancer Properties: In vitro studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation, with some derivatives demonstrating IC50 values in the low micromolar range.

The biological activity of this compound derivatives is influenced by their structural features:

  • Substituents: Electron-withdrawing groups like trifluoromethoxy can enhance activity by increasing lipophilicity and improving binding interactions with biological targets.
  • Ring Modifications: Alterations in the tetrazole ring or phenyl substituents can lead to variations in potency and selectivity against different biological targets.

Related Compounds

Mechanism of Action

The mechanism of action of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological activity. The tetrazole ring may also play a role in the compound’s overall pharmacokinetics and dynamics .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Tetrazole vs. Imidazole/Thiazole : The tetrazole core offers superior metabolic resistance compared to imidazole or thiazole due to its aromatic stability and resistance to enzymatic degradation . However, imidazole derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets.
  • Carboxamide vs. Carboxylic Acid/Ester : Carboxamide groups (as in the target compound) enhance solubility and bioavailability compared to carboxylic acids (e.g., ) or esters (e.g., ), which are prone to hydrolysis .

Substituent Effects

  • Trifluoromethoxy (-OCF₃) vs.
  • Aromatic vs. Bulky Substituents : The 4-(trifluoromethoxy)phenyl group in the target compound balances lipophilicity and steric hindrance, whereas bulky substituents like naphthamido () may reduce cell permeability .

Pharmacological Potential (Inferred)

  • Antimicrobial Activity : Tetrazole-carboxamides with electron-withdrawing groups (e.g., -OCF₃) may inhibit bacterial enzymes like dihydrofolate reductase .
  • Anticancer Potential: Trifluoromethyl/tetrazole hybrids (e.g., ) are explored for kinase inhibition .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a trifluoromethoxy group and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3N5OC_{10}H_{8}F_{3}N_{5}O, with a molecular weight of 273.17 g/mol. The trifluoromethoxy substituent enhances the compound's lipophilicity and biological activity, making it a promising candidate for drug development .

The mechanism of action of this compound involves its interaction with various molecular targets. The trifluoromethoxy group may enhance binding affinity to specific receptors or enzymes, which influences its pharmacokinetics and dynamics. The tetrazole ring contributes to the overall stability and reactivity of the compound .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, although specific data on its efficacy compared to established antimicrobials is limited .

Anticancer Properties

Several studies have investigated the anticancer potential of tetrazole derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as glioblastoma (LN229) and melanoma (WM793). The compound's structural features may contribute to its cytotoxic effects through apoptosis induction .

CompoundCell LineIC50 (µM)Mechanism
This compoundLN229TBDApoptosis induction
Similar Tetrazole DerivativeWM793TBDCytotoxic effects

Anticonvulsant Activity

Tetrazoles are also explored for their anticonvulsant properties. Although specific studies on this compound are sparse, related derivatives have been shown to exhibit significant anticonvulsant activity in animal models .

Case Studies

  • Anticancer Efficacy : A study evaluating various tetrazole derivatives reported that certain compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin against glioblastoma cells, suggesting that structural modifications can enhance activity .
  • Molecular Docking Studies : Computational studies utilizing molecular docking have demonstrated potential interactions between the trifluoromethoxy group and target proteins involved in cancer pathways, supporting the hypothesis that this compound may act as a multi-targeted agent .

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-(trifluoromethoxy)aniline with a tetrazole precursor. Key steps include:

  • Cyclization : Formation of the tetrazole ring via [2+3] cycloaddition using sodium azide and a nitrile derivative under acidic conditions .
  • Carboxamide Functionalization : Reaction with activated carbonyl reagents (e.g., chloroformates or carbodiimides) to introduce the carboxamide group .
    Critical Parameters :
  • Temperature Control : Excess heat during cyclization can lead to decomposition of the tetrazole ring.
  • Purification : HPLC or column chromatography is essential to isolate the product from byproducts like unreacted azides or hydrolyzed intermediates .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., trifluoromethoxy group at δ 7.5–8.0 ppm in 1H^1H-NMR) and tetrazole ring protons .
  • X-ray Crystallography : Resolve the 3D structure to verify regiochemistry of the tetrazole ring (1H vs. 2H tautomer) and spatial arrangement of substituents .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 314.3 for C9_9H7_7F3_3N5_5O2_2) .

Q. Q3. What preliminary biological assays are recommended to explore its pharmacological potential?

Methodological Answer: Initial screening should focus on target-agnostic assays:

  • Enzyme Inhibition : Test against kinases or proteases due to the tetrazole’s metal-binding affinity .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the trifluoromethoxy group’s lipophilicity .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess baseline toxicity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data in its reported bioactivity (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl) and incubation times .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxamide derivatives) that may antagonize activity .
  • Dose-Response Replication : Validate results across multiple cell lines or enzymatic isoforms to rule out cell-specific effects .

Q. Q5. What computational strategies are effective for predicting its interaction with novel targets?

Methodological Answer:

  • Molecular Docking : Use the SMILES string (e.g., COC1=CC=C(C=C1)C2=NN(N=N2)C(=O)N) to model binding poses in targets like COX-2 or 5-LOX .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds between the tetrazole and catalytic residues .
  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethoxy vs. methylsulfonyl) on activity using Hammett σ constants .

Q. Q6. How can structural modifications enhance solubility without compromising activity?

Methodological Answer:

  • Polar Substituents : Introduce hydroxyl or amine groups at the phenyl ring’s meta position to improve aqueous solubility .
  • Prodrug Design : Mask the carboxamide as an ester (e.g., ethyl ester) for hydrolytic activation in vivo .
  • Salt Formation : Prepare hydrochloride or sodium salts to enhance crystallinity and dissolution rates .

Q. Q7. What analytical methods are recommended for detecting degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (UV light) conditions .
  • LC-HRMS : Identify degradation products (e.g., tetrazole ring-opening to form amides or nitriles) with ppm-level mass accuracy .
  • Stability-Indicating Assays : Validate HPLC methods using accelerated stability protocols (40°C/75% RH for 6 months) .

Tables of Key Data

Q. Table 1. Spectral Signatures for Structural Validation

TechniqueKey ObservationsReference
1H^1H-NMRTrifluoromethoxy phenyl protons: δ 7.6–8.1
13C^{13}C-NMRTetrazole C5: δ 155–160 ppm
IRCarboxamide C=O stretch: 1680–1700 cm1^{-1}

Q. Table 2. Bioactivity Comparison Across Analogues

SubstituentIC50_{50} (μM) COX-2Solubility (mg/mL)
Trifluoromethoxy0.450.12
Methylsulfonyl0.320.08
Nitro1.200.03

Future Research Directions

  • Mechanistic Elucidation : Use cryo-EM to resolve binding modes in membrane-bound targets .
  • Metabolite Identification : Employ 19F^{19}F-NMR to track trifluoromethoxy metabolism in vivo .
  • Cross-Disciplinary Applications : Explore materials science applications (e.g., coordination polymers) leveraging tetrazole’s chelating properties .

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